RO5487624

Antiviral Influenza Hemagglutinin Inhibitor

RO5487624, a 2-chloro benzenesulfonamide analog, provides a validated chemical probe for H1N1 influenza research requiring in vivo oral dosing. It addresses the need for a well-characterized HA fusion inhibitor with published pharmacokinetic profiles. - Delivers strain-specific anti-H1N1 activity (EC50 0.09-0.45 µM) for robust positive controls in HTS campaigns. - Enables in vivo efficacy studies with established oral regimens (e.g., 200 mg/kg BID) and documented protection in lethal murine challenge models. - Serves as a PK/PD reference compound with available plasma concentration-time data across multiple oral doses in mice.

Molecular Formula C16H25ClN2O3S
Molecular Weight 360.9
CAS No. 1399103-28-6
Cat. No. B610527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRO5487624
CAS1399103-28-6
SynonymsRO5487624;  RO-5487624;  RO 5487624.
Molecular FormulaC16H25ClN2O3S
Molecular Weight360.9
Structural Identifiers
SMILESC[C@]1(CC(C)(C[C@@H](C1)O)C)CNC2=CC=C(Cl)C(S(=O)(N)=O)=C2
InChIInChI=1S/C16H25ClN2O3S/c1-15(2)7-12(20)8-16(3,9-15)10-19-11-4-5-13(17)14(6-11)23(18,21)22/h4-6,12,19-20H,7-10H2,1-3H3,(H2,18,21,22)/t12-,16-/m0/s1
InChIKeyC[C@]1(CC(C)(C[C@@H](C1)O)C)CNC2=CC=C(Cl)C(S(=O)(N)=O)=C2
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RO5487624 (CAS 1399103-28-6) Benzenesulfonamide Influenza HA Fusion Inhibitor for In Vivo Research


RO5487624 is a 2-chloro benzenesulfonamide analog of RO5464466, acting as an orally active small-molecule inhibitor of influenza A virus hemagglutinin (HA). It blocks viral entry by stabilizing the pre-fusion HA conformation, preventing the low pH-induced conformational change required for virus-endosome membrane fusion [1]. The compound demonstrates activity against H1N1 strains, and its primary application lies in preclinical in vivo models due to its established oral pharmacokinetics and documented protective efficacy in mice [1].

Why RO5487624 (CAS 1399103-28-6) Cannot Be Replaced by In-Class HA Inhibitors Without Data Verification


Influenza HA fusion inhibitors are a structurally diverse class; substitutions that appear minor can drastically alter antiviral potency, strain specificity, or in vivo pharmacokinetic profiles. For example, while RO5487624 and its parent compound RO5464466 share a benzenesulfonamide scaffold, the presence of the 2-chloro group in RO5487624 correlates with a >2-fold improvement in anti-H1N1 activity against certain strains [1]. More critically, the selection of an in vivo probe compound demands demonstrated oral bioavailability and protective efficacy in a lethal challenge model [2]. Relying solely on in vitro potency or structural similarity for compound selection risks procurement of a molecule that is unsuitable for the intended pharmacodynamics or fails to replicate published in vivo results. The following quantitative comparisons provide the necessary evidence base for rigorous experimental reagent selection.

Quantitative Head-to-Head Evidence Guide for RO5487624 (CAS 1399103-28-6) Comparator Selection


Enhanced Anti-H1N1 Activity of RO5487624 vs. Parent Compound RO5464466

In a direct head-to-head comparison, RO5487624 demonstrated superior antiviral activity relative to its parent compound RO5464466 across four H1N1 strains. The 2-chloro substitution in RO5487624 resulted in a 2.3- to 2.4-fold improvement in EC50 against the A/Weiss/43 and A/PR/8/34 strains, with the most potent activity observed against A/New Jersey/8/76 (EC50 = 0.09 µM) [1]. This consistent potency gain across multiple isolates is a key differentiator for projects focused on H1N1 subtype coverage.

Antiviral Influenza Hemagglutinin Inhibitor

Improved Selectivity Index vs. RO5464466 in MDCK Cells

RO5487624 exhibits a lower cytotoxic burden in MDCK cells compared to its parent analog, with a CC50 value of 71 µM compared to >100 µM for RO5464466. However, when coupled with its significantly improved antiviral potency, the therapeutic window is notably expanded. The selectivity index (SI = CC50 / EC50) for RO5487624 against the sensitive A/Weiss/43 strain is 789, whereas RO5464466's CC50 is >100 µM, yielding an SI of >476 [1]. The numerical CC50 for RO5487624 provides a defined experimental limit for cell-based assay design.

Cytotoxicity Selectivity Index Safety Window

Superior Oral Pharmacokinetics vs. BMS-199945 in Mice

In comparative pharmacokinetic studies, RO5487624 exhibits significantly improved oral bioavailability and in vivo stability compared to the related fusion inhibitor BMS-199945 [1]. Following a single oral dose of 30, 100, or 200 mg/kg in CD-1 mice, RO5487624 achieved sustained plasma concentrations above its protein-binding-adjusted EC90 for an extended period [2]. This pharmacokinetic profile is essential for a compound intended for use as an oral in vivo chemical probe, as it ensures target engagement is maintained throughout the dosing interval.

Pharmacokinetics Oral Bioavailability In Vivo Probe

Validated In Vivo Efficacy in Lethal H1N1 Mouse Challenge Model

RO5487624 is one of the few benzenesulfonamide HA inhibitors with published in vivo efficacy data, demonstrating a statistically significant protective effect in a lethal mouse challenge model [1]. When administered orally at 200 mg/kg twice daily for 7 days, starting 1 hour before viral challenge, RO5487624 conferred complete protection against 40 LD50 of A/FM/1/47 (H1N1) virus. Even when treatment was delayed until 3 hours post-infection, a significant survival benefit was observed [1]. This contrasts with many early-stage fusion inhibitors that lack demonstrable in vivo activity.

In Vivo Efficacy Animal Model Survival

H1N1 Subtype Specificity vs. Broad-Spectrum Inhibitor JNJ4796

While RO5487624 shows activity against H1N1 strains, it is notably inactive against H3N2 viruses (EC50 >100 µM) [1]. This subtype specificity contrasts with other HA stalk-binding inhibitors like JNJ4796, which neutralize a broader range of Group 1 viruses [2]. For a researcher requiring a tool compound with defined H1N1 selectivity to avoid confounding effects in mixed-infection or surveillance studies, RO5487624's narrow spectrum is an asset, not a liability.

Subtype Specificity HA Stalk Group 1 Influenza

Validated Preclinical Use Cases for RO5487624 (CAS 1399103-28-6) in Influenza Research


Prophylactic and Therapeutic Efficacy Studies in Murine H1N1 Infection Models

RO5487624 is optimally deployed in murine models of influenza H1N1 infection to evaluate the efficacy of HA-targeted fusion inhibition. Its established oral dosing regimen (e.g., 200 mg/kg BID for 7 days) and demonstrated protective effect against lethal challenge provide a robust positive control or experimental arm for comparing novel antivirals, testing combination therapies with neuraminidase inhibitors (e.g., oseltamivir), or investigating the impact of treatment timing on disease outcome [1].

In Vitro H1N1 Entry Mechanistic Studies Requiring a Selective HA Fusion Inhibitor

Given its inactivity against H3N2 strains (EC50 >100 µM), RO5487624 serves as a precise chemical probe for dissecting H1N1-specific HA-mediated entry [1]. It can be used in time-of-addition assays to delineate the fusion step from other early entry events, or as a tool to generate drug-escape mutants for mapping the HA binding site. Its defined cytotoxicity limit (CC50 = 71 µM) ensures that observed antiviral effects are due to specific HA targeting rather than non-specific cytotoxicity [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Orally Administered HA Inhibitors

With published plasma concentration-time data in mice across multiple oral doses (30, 100, and 200 mg/kg), RO5487624 is a valuable reference compound for PK/PD studies [2]. Researchers can utilize these data to design dosing schedules that maintain plasma levels above the EC90 threshold, correlate drug exposure with antiviral effect in the lungs, or benchmark the oral bioavailability of novel HA inhibitor scaffolds against a well-characterized benzenesulfonamide [2].

Positive Control in High-Throughput Screens (HTS) for H1N1 Fusion Inhibitors

RO5487624's consistent and potent activity against multiple H1N1 strains (EC50 ranging from 0.09 to 0.45 µM) makes it an ideal positive control compound for HTS campaigns aimed at identifying new chemical matter targeting the HA fusion machinery [1]. Its well-documented activity profile and commercial availability from multiple vendors ensure experimental reproducibility across screening centers.

Technical Documentation Hub

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15 linked technical documents
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